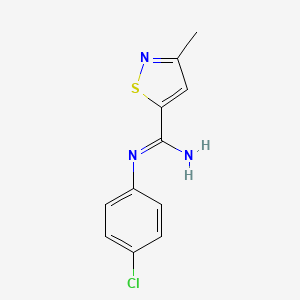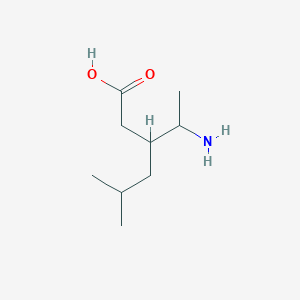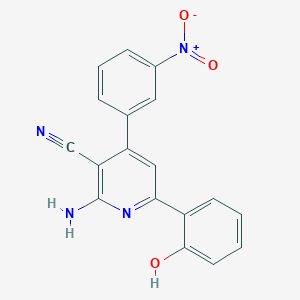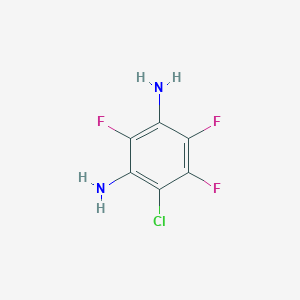![molecular formula C47H84N2O4 B14254140 N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine CAS No. 183960-46-5](/img/structure/B14254140.png)
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine is a synthetic compound characterized by its unique structure, which includes a benzoyl group attached to an L-alanine moiety, with dioctadecylcarbamoyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine typically involves the following steps:
Formation of Dioctadecylcarbamoyl Chloride: Dioctadecylamine is reacted with thionyl chloride to form dioctadecylcarbamoyl chloride.
Acylation Reaction: The dioctadecylcarbamoyl chloride is then reacted with 4-aminobenzoic acid to form N-[4-(Dioctadecylcarbamoyl)benzoyl]amine.
Coupling with L-Alanine: Finally, the N-[4-(Dioctadecylcarbamoyl)benzoyl]amine is coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other electrophilic substituents.
科学研究应用
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biomolecule modifier, enhancing the stability and functionality of proteins and peptides.
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
作用机制
The mechanism of action of N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine involves its interaction with biological membranes and proteins. The dioctadecylcarbamoyl groups facilitate insertion into lipid bilayers, altering membrane fluidity and permeability. Additionally, the benzoyl and L-alanine moieties can interact with specific protein targets, modulating their activity and stability.
相似化合物的比较
Similar Compounds
- N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-phenylalanine
- N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-valine
- N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-lysine
Uniqueness
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine is unique due to its specific combination of dioctadecylcarbamoyl groups and L-alanine, which confer distinct amphiphilic properties. This makes it particularly suitable for applications in drug delivery and biomolecule modification, where both hydrophilic and hydrophobic interactions are crucial.
属性
CAS 编号 |
183960-46-5 |
|---|---|
分子式 |
C47H84N2O4 |
分子量 |
741.2 g/mol |
IUPAC 名称 |
(2S)-2-[[4-(dioctadecylcarbamoyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C47H84N2O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-49(46(51)44-38-36-43(37-39-44)45(50)48-42(3)47(52)53)41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36-39,42H,4-35,40-41H2,1-3H3,(H,48,50)(H,52,53)/t42-/m0/s1 |
InChI 键 |
LHRQEAIHXVOBBL-WBCKFURZSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=CC=C(C=C1)C(=O)NC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)


![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)


![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)
![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)


![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)

